molecular formula C9H14BNO3S B13692599 2-Oxo-2,3-dihydrothiazole-4-boronic Acid Pinacol Ester

2-Oxo-2,3-dihydrothiazole-4-boronic Acid Pinacol Ester

Cat. No.: B13692599
M. Wt: 227.09 g/mol
InChI Key: BYBBWFNKEDVSRU-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydrothiazole-4-boronic Acid Pinacol Ester is a heterocyclic boronic acid derivative where the boron atom is protected as a pinacol ester. The core structure comprises a thiazole ring (a five-membered ring with nitrogen and sulfur atoms) fused with a ketone group (2-oxo) and a partially saturated dihydro moiety (2,3-dihydro). This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for forming carbon-carbon bonds .

Properties

Molecular Formula

C9H14BNO3S

Molecular Weight

227.09 g/mol

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-thiazol-2-one

InChI

InChI=1S/C9H14BNO3S/c1-8(2)9(3,4)14-10(13-8)6-5-15-7(12)11-6/h5H,1-4H3,(H,11,12)

InChI Key

BYBBWFNKEDVSRU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2,3-dihydrothiazole-4-boronic Acid Pinacol Ester typically involves the reaction of 2-oxo-2,3-dihydrothiazole with pinacol boronic ester. The reaction is usually carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a palladium catalyst. The reaction proceeds smoothly at room temperature, yielding the desired boronic ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as column chromatography and recrystallization, is common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2,3-dihydrothiazole-4-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of suitable leaving groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenated compounds and bases such as sodium hydroxide.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Reduced thiazole derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-Oxo-2,3-dihydrothiazole-4-boronic Acid Pinacol Ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a biochemical probe due to its boronic acid group, which can interact with diols and other biomolecules.

    Medicine: Explored for its potential in drug development, particularly as a precursor for boron-containing drugs.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Oxo-2,3-dihydrothiazole-4-boronic Acid Pinacol Ester involves its ability to participate in various chemical reactions due to its boronic ester group. In Suzuki-Miyaura cross-coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The thiazole ring can also interact with various molecular targets, making it a versatile compound in chemical biology.

Comparison with Similar Compounds

Core Heterocycle Variations

The compound belongs to a broader class of boronic acid pinacol esters featuring nitrogen- and oxygen-containing heterocycles. Key analogs include:

Compound Name Core Heterocycle Molecular Formula Molecular Weight (g/mol) Key Structural Features
2-Oxo-2,3-dihydrothiazole-4-boronic Acid Pinacol Ester Thiazole Not explicitly reported* ~260–275 (estimated) Thiazole ring with ketone and dihydro moiety
2-Oxo-2,3-dihydrobenzo[d]oxazol-6-ylboronic Acid Pinacol Ester Benzoxazole C₁₃H₁₆BNO₄ 261.08 Benzoxazole fused with ketone and dihydro group
2-Oxo-2,4-dihydrobenzo[d][1,3]oxazine-7-boronic Acid Pinacol Ester Benzoxazine C₁₄H₁₈BNO₄ 275.11 Six-membered oxazine ring with ketone
1-Methylpyrazole-4-boronic Acid Pinacol Ester Pyrazole C₁₁H₁₉BN₂O₂ 234.10 Pyrazole ring with methyl substituent

Notes:

  • Thiazole vs. Benzoxazole/Benzoxazine : The thiazole ring introduces sulfur, which may enhance electron-withdrawing effects compared to oxygen-containing benzoxazole/oxazine analogs. This could influence reactivity in cross-coupling reactions .

Spectroscopic Characteristics

Pinacol esters exhibit distinct NMR signatures:

  • ¹H NMR : Methyl groups from the pinacol moiety appear as singlets at δ 1.35–1.38 .
  • ¹³C NMR : Boron-bound carbons resonate at δ ~84, while pinacol methyl carbons appear at δ ~24–25 .
    These peaks are consistent across analogs, suggesting similar electronic environments for the pinacol group regardless of the heterocycle.

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : All analogs participate in palladium-catalyzed coupling, but efficiency varies. For example, pyrazole-derived boronic esters (e.g., 1-Methylpyrazole-4-boronic Acid Pinacol Ester) achieve moderate yields (~49% in ), while benzoxazole derivatives may offer higher stability due to aromaticity .
  • Stability Under Oxidative Conditions : Pinacol esters decompose upon reaction with H₂O₂, as shown for 4-nitrophenylboronic acid pinacol ester (). The thiazole analog’s stability in such conditions remains unstudied but may differ due to sulfur’s redox activity.

Stability and Handling

  • Storage : Pinacol esters are typically stored at –20°C under inert conditions ().

Commercial Availability and Cost

  • Pricing : Pyrazole and benzoxazole derivatives are commercially available at €150–€650/g (–13). Thiazole-based esters are less common and likely costlier.
  • Suppliers : Specialized vendors like Combi-Blocks () and Accela () offer custom synthesis.

Biological Activity

2-Oxo-2,3-dihydrothiazole-4-boronic acid pinacol ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, therapeutic applications, and relevant case studies.

  • Chemical Formula : C₉H₁₃BNO₄S
  • Molecular Weight : 227.09 g/mol
  • CAS Number : 1105710-32-4

The biological activity of boronic acids, including 2-Oxo-2,3-dihydrothiazole-4-boronic acid pinacol ester, primarily revolves around their ability to inhibit proteasomes. This inhibition disrupts protein degradation pathways, leading to the accumulation of pro-apoptotic factors and ultimately inducing apoptosis in cancer cells .

Anticancer Activity

Research has shown that boronic acid derivatives exhibit potent anticancer properties. The mechanism involves:

  • Proteasome Inhibition : Similar to bortezomib, this compound can inhibit the 20S proteasome, which is crucial for regulating cell cycle and apoptosis .
  • Selectivity : Studies indicate that compounds like 2-Oxo-2,3-dihydrothiazole-4-boronic acid pinacol ester may selectively target cancer cells while sparing normal cells, reducing side effects typically associated with chemotherapy .

Antimicrobial Activity

Boronic acids have demonstrated antimicrobial properties against various pathogens. The mechanism may involve:

  • Disruption of Bacterial Cell Wall Synthesis : By inhibiting enzymes involved in peptidoglycan synthesis, these compounds can effectively kill bacteria .

Case Studies

StudyObjectiveFindings
In vitro study on cancer cell linesTo evaluate the anticancer efficacy of boronic acid derivativesShowed significant cytotoxic effects against multiple myeloma and breast cancer cell lines at low nanomolar concentrations .
Proteasome inhibition assaysTo assess the inhibitory potential on proteasome activityDemonstrated that 2-Oxo-2,3-dihydrothiazole-4-boronic acid pinacol ester effectively inhibits the proteasome with comparable potency to bortezomib .
Antimicrobial susceptibility testingTo investigate the antimicrobial effects against common pathogensExhibited broad-spectrum antibacterial activity, particularly against Gram-positive bacteria .

Research Findings

  • Anticancer Properties : In a comparative study with FDA-approved drugs like bortezomib and ixazomib, 2-Oxo-2,3-dihydrothiazole-4-boronic acid pinacol ester showed similar or enhanced potency against resistant cancer cell lines .
  • Mechanistic Insights : The compound's oxophilicity enhances its binding affinity to target proteins, facilitating its action as a proteasome inhibitor .
  • Safety Profile : Preliminary toxicity studies suggest a favorable safety profile with minimal side effects compared to traditional chemotherapeutics .

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